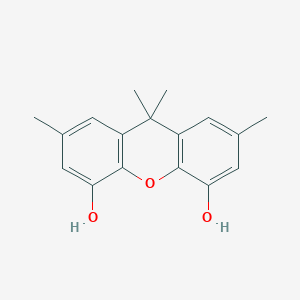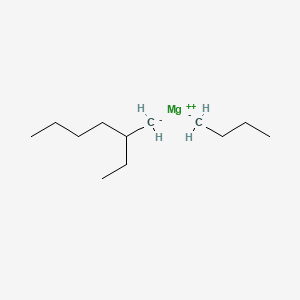
magnesium;butane;3-methanidylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;butane;3-methanidylheptane is a complex organometallic compound that combines magnesium with organic molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;3-methanidylheptane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture or oxygen. Common solvents used in this reaction include diethyl ether and tetrahydrofuran. The reaction conditions often require the use of an excess of magnesium and careful control of temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;butane;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halides typically produce organomagnesium halides, while reactions with acids can yield magnesium salts and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Magnesium;butane;3-methanidylheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as lightweight alloys and high-performance batteries
Wirkmechanismus
The mechanism of action of magnesium;butane;3-methanidylheptane involves its interaction with molecular targets through its organometallic bonds. These interactions can influence various biochemical pathways and cellular processes. For example, the compound’s ability to form stable complexes with other molecules makes it useful in catalysis and as a reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Grignard Reagents: Organomagnesium compounds formed by the reaction of magnesium with alkyl or aryl halides.
Magnesium Sulphate Complexes: These complexes share some chemical properties with magnesium;butane;3-methanidylheptane but differ in their specific applications and stability.
Uniqueness
This compound is unique due to its specific combination of magnesium with butane and 3-methanidylheptane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
214402-25-2 |
|---|---|
Molekularformel |
C12H26Mg |
Molekulargewicht |
194.64 g/mol |
IUPAC-Name |
magnesium;butane;3-methanidylheptane |
InChI |
InChI=1S/C8H17.C4H9.Mg/c1-4-6-7-8(3)5-2;1-3-4-2;/h8H,3-7H2,1-2H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
HNXATQOWAQCLMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[CH2-].CCCCC([CH2-])CC.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



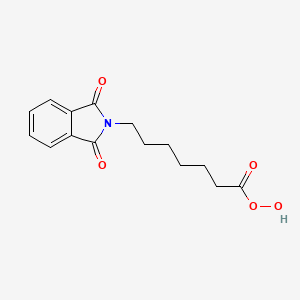
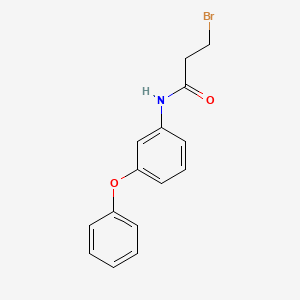
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)

![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
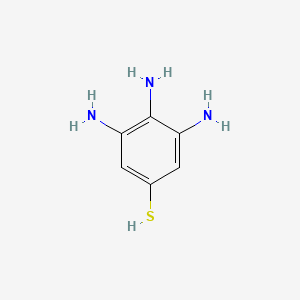
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

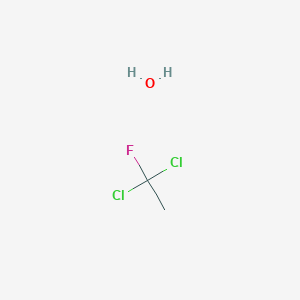
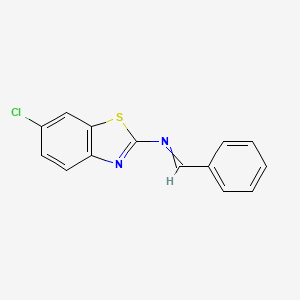
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
